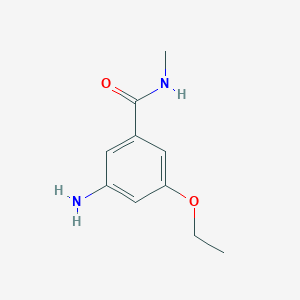![molecular formula C10H12ClF2NO B1406059 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine CAS No. 1373916-40-5](/img/structure/B1406059.png)
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine
Descripción general
Descripción
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine is a chemical compound with the molecular formula C10H12ClF2NO. It is known for its unique structure, which includes a chloro group, a difluoroethoxy group, and an ethylamine group attached to a phenyl ring.
Métodos De Preparación
The synthesis of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 1-Chloro-4-(2,2-difluoroethoxy)benzene: This intermediate can be synthesized by reacting 1-chloro-4-nitrobenzene with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Reduction of Nitro Group: The nitro group in 1-chloro-4-(2,2-difluoroethoxy)benzene is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.
Alkylation: The resulting amine is then alkylated with an appropriate alkyl halide, such as ethyl bromide, to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.
Análisis De Reacciones Químicas
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium methoxide can replace the chloro group with a methoxy group.
Oxidation and Reduction: The ethylamine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling, forming more complex aromatic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium complexes. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity to these targets, while the ethylamine group can modulate its activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine can be compared with similar compounds such as:
1-Chloro-4-(2,2-difluoroethoxy)benzene: Lacks the ethylamine group, making it less versatile in biological applications.
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-methanamine: Similar structure but with a methanamine group instead of an ethylamine group, which can affect its reactivity and biological activity.
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-propylamine: Contains a propylamine group, which can influence its physical and chemical properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-chloro-4-(2,2-difluoroethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2NO/c1-6(14)8-3-2-7(4-9(8)11)15-5-10(12)13/h2-4,6,10H,5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXPUVHOGFXGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OCC(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)



![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)

![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)




